7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Overview
Description
7-Cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a chemical compound with the molecular formula C14H19N3O and a molecular weight of 245.32 . It is used in pharmaceutical testing and as a reference standard for accurate results .
Synthesis Analysis
The synthesis of 7-Cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves the use of raw materials such as 2-AMINO-1-CYCLOHEXYL-4,5-DIMETHYL-1H-PYRROLE-3-CARBONITRILE and Formic acid .Molecular Structure Analysis
The molecular structure of 7-Cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is complex. More detailed information about its structure may be found in specialized databases or scientific literature.Physical And Chemical Properties Analysis
7-Cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a colourless crystalline solid . More detailed physical and chemical properties can be found in databases dedicated to chemical substances .Scientific Research Applications
Chemical Synthesis and Reactions
- Synthesis of Derivatives : The compound has been utilized in the synthesis of various derivatives, like 7-cyano-7H-pyrrolo[1,2-a]pyrimidines and pyrrolo[2,3-d]pyrimidines, showcasing its versatility in chemical reactions (Kurihara et al., 1983).
- Structural Modifications : Studies have explored modifications of pyrrolo[2,3-d]pyrimidine structures, resulting in highly selective adenosine receptor antagonists, highlighting its potential in designing targeted molecular structures (Müller et al., 1996).
Medicinal Chemistry
- Antifolate Agents : Synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential antifolates and antitumor agents, indicating its role in the development of new chemotherapeutic options (Gangjee et al., 2007).
- Inhibitory Activities : Novel pyrrolo[2,3-d]pyrimidines have been identified as inhibitors of HCK and FLT3-ITD, showcasing their potential in leukemia treatment (Koda et al., 2017).
Pharmacological Properties
- Antibacterial Activity : Synthesized derivatives of pyrrolo[2,3-d]pyrimidin-4-ols have shown significant antibacterial activity against gram-positive and gram-negative bacteria, suggesting their use in combating bacterial infections (Asadian et al., 2018).
Molecular Modeling and Design
- Drug Design Applications : The structural versatility of pyrrolo[2,3-d]pyrimidines aids in designing and modeling new anticancer drugs, showing its importance in drug discovery and development (Santana et al., 2020).
Safety And Hazards
Future Directions
The future directions of research and applications involving 7-Cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol are not specified in the search results. Given its use in pharmaceutical testing , it’s possible that future research could explore its potential uses in drug development or other areas of pharmaceutical science.
properties
IUPAC Name |
7-cyclohexyl-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-9-10(2)17(11-6-4-3-5-7-11)13-12(9)14(18)16-8-15-13/h8,11H,3-7H2,1-2H3,(H,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJVVTXNSDAMKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=O)NC=N2)C3CCCCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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